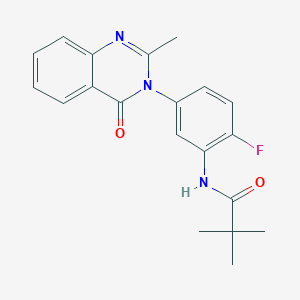
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a complex organic compound that has gained interest for its potential applications in medicinal chemistry and materials science. It belongs to the class of quinazoline derivatives, known for their broad range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available 2-fluoro-5-nitrobenzene.
Reaction Steps
Step 1: : Nitration of 2-fluorobenzene with nitric acid and sulfuric acid to form 2-fluoro-5-nitrobenzene.
Step 2: : Reduction of 2-fluoro-5-nitrobenzene using a reducing agent such as iron powder in acetic acid to obtain 2-fluoro-5-aminobenzene.
Step 3: : Cyclization with methyl anthranilate in the presence of a dehydrating agent like phosphorus oxychloride to yield the quinazoline core.
Step 4: : Introduction of the pivalamide group through reaction with pivaloyl chloride in the presence of a base like triethylamine.
Industrial production methods might involve optimization of these steps for scale-up, including the use of flow chemistry techniques to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the quinazoline core.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation Products: : Depending on the conditions, oxidation could result in quinazoline N-oxide derivatives.
Reduction Products: : Quinazolin-4-ol derivatives.
Substitution Products: : Variously substituted quinazoline derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.
Biology: : Used in the study of cell signaling pathways due to its interaction with kinases.
Medicine: : Potential therapeutic agent targeting specific cancer pathways by inhibiting kinase activity.
Industry: : Utilized in materials science for developing new polymers and advanced materials.
Mechanism of Action
The compound exerts its biological effects primarily through the inhibition of kinase enzymes, which play critical roles in cell signaling pathways. By binding to the ATP-binding site of kinases, it effectively blocks the phosphorylation of target proteins, leading to altered cellular activities. The molecular targets include various kinases involved in cancer progression and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: : Another quinazoline derivative used as an anti-cancer drug.
Erlotinib: : Targets the epidermal growth factor receptor (EGFR).
Lapatinib: : Dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is unique in its structure due to the specific functional groups that enhance its binding affinity and selectivity for certain kinases. This makes it potentially more effective in targeting specific pathways with reduced side effects compared to other similar compounds.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMEPQERPAFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
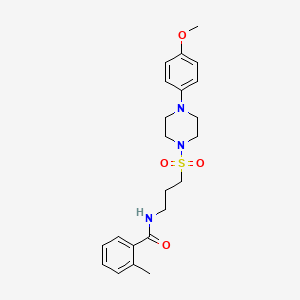
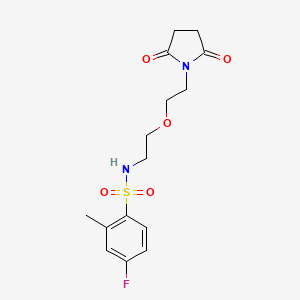
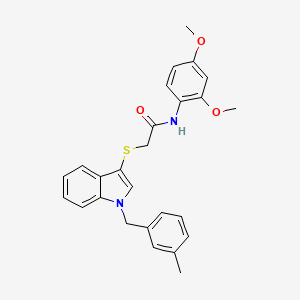
![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)
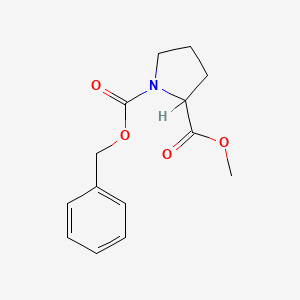

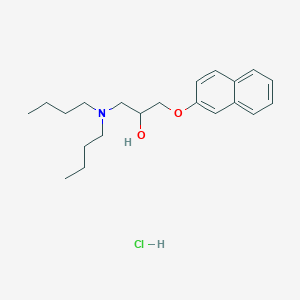

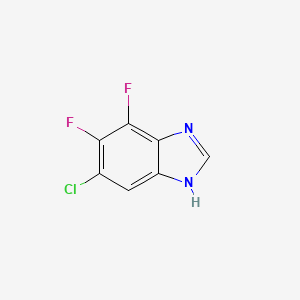
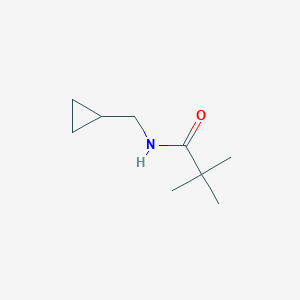
![5-Bromo-2-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2412758.png)
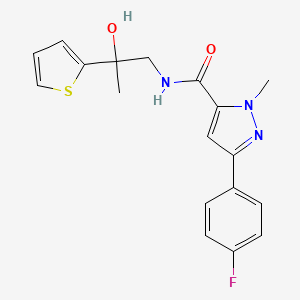
![3-cyclopropyl-6-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2412760.png)
